molecular formula C22H18ClN3O2 B11536409 4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

Cat. No.: B11536409
M. Wt: 391.8 g/mol
InChI Key: YZQYTWDVXHSQKB-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of phenols and contains a benzoxazole moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in an ethanol solution. The reaction is carried out by adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the benzoxazole moiety can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is unique due to its combination of a phenolic group and a benzoxazole moiety, which imparts distinct biological and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

4-chloro-2-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H18ClN3O2/c1-26(2)18-7-3-14(4-8-18)22-25-19-12-17(6-10-21(19)28-22)24-13-15-11-16(23)5-9-20(15)27/h3-13,27H,1-2H3

InChI Key

YZQYTWDVXHSQKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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